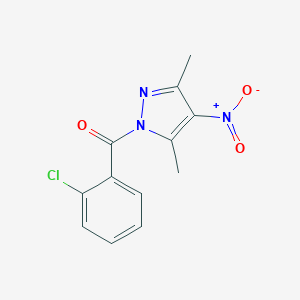![molecular formula C16H10F3N5O B214279 N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214279.png)
N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, also known as CP-547632, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has been shown to have a significant impact on cancer cells, making it a promising candidate for the development of new cancer treatments. In
科学的研究の応用
N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.
作用機序
The mechanism of action of N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood, but it is believed to target the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells. This pathway plays a critical role in cell growth, survival, and proliferation, and is often overactivated in cancer cells. N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to inhibit this pathway, leading to decreased cancer cell growth and increased apoptosis.
Biochemical and Physiological Effects:
N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the PI3K/AKT/mTOR pathway, it has been shown to induce cell cycle arrest, decrease angiogenesis, and inhibit tumor cell invasion and metastasis. In addition, N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
One of the main advantages of N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is its specificity for cancer cells. This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In addition, N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.
One of the limitations of N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is its relatively low potency compared to other cancer treatments. This may limit its effectiveness as a stand-alone treatment. In addition, more research is needed to fully understand the mechanism of action of N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide and to identify potential side effects.
将来の方向性
There are several future directions for research on N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. One area of focus is the development of more potent analogs of N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. In addition, more research is needed to fully understand the mechanism of action of N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide and to identify potential side effects. Another area of focus is the development of combination therapies that include N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, as this compound has been shown to have synergistic effects when used in combination with other cancer treatments. Finally, more research is needed to determine the optimal dosing and administration schedule for N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in order to maximize its effectiveness as a cancer treatment.
合成法
N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound that is typically synthesized using a multi-step process. The first step involves the synthesis of the pyrazolo[1,5-a]pyrimidine core, which is achieved through the reaction of 5-phenyl-1H-pyrazole-3-carboxylic acid with 4,6-dichloro-2-(trifluoromethyl)pyrimidine. The resulting intermediate is then reacted with cyanomethylamine to form the final product, N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide.
特性
製品名 |
N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
|---|---|
分子式 |
C16H10F3N5O |
分子量 |
345.28 g/mol |
IUPAC名 |
N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H10F3N5O/c17-16(18,19)13-8-11(10-4-2-1-3-5-10)22-14-9-12(23-24(13)14)15(25)21-7-6-20/h1-5,8-9H,7H2,(H,21,25) |
InChIキー |
SSVKMRUXGWFZMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NCC#N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethoxy-2-nitrophenyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B214196.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-methoxyphenyl)-2-furamide](/img/structure/B214197.png)
![2-[({4-bromo-3-nitro-1H-pyrazol-1-yl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214198.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(2-piperazin-1-ylethylamino)methylidene]-5-propylpyrazol-3-one](/img/structure/B214201.png)


![2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B214208.png)
![2-Amino-4-(5-methyl-2-thienyl)-5-oxo-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile](/img/structure/B214209.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B214213.png)

![N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214217.png)

![5-(4-Bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214220.png)